(2-Fluoro-5-methoxyphenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

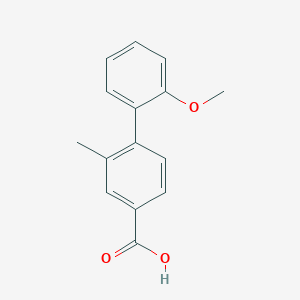

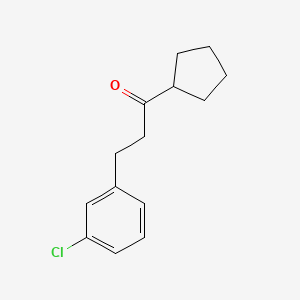

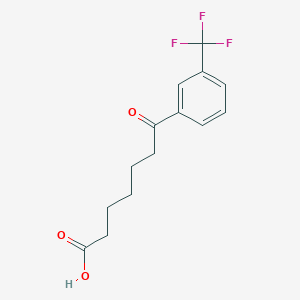

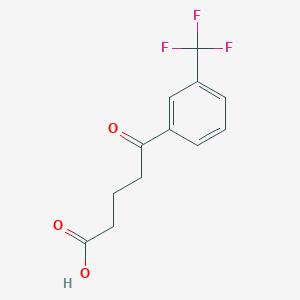

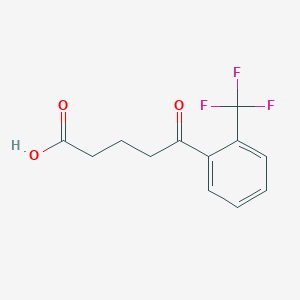

The compound (2-Fluoro-5-methoxyphenyl)methanamine is a chemical entity that can be categorized within the broader class of phenylmethanamines. These compounds are known for their diverse pharmacological properties, which often include interactions with various neurotransmitter systems. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar phenylmethanamines.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the introduction of various substituents into the phenylpropyl side chain of piperazine derivatives . While the exact synthesis of (2-Fluoro-5-methoxyphenyl)methanamine is not detailed, it can be inferred that similar synthetic strategies could be employed. These strategies might include the use of electrophilic aromatic substitution to introduce the fluoro group and nucleophilic substitution for the methoxy group.

Molecular Structure Analysis

The molecular structure of phenylmethanamines is characterized by the presence of a phenyl ring attached to a methanamine moiety. The specific substituents on the phenyl ring, such as the fluoro and methoxy groups in (2-Fluoro-5-methoxyphenyl)methanamine, can significantly influence the compound's binding affinity to various receptors and transporters. For instance, the presence of a fluoro group at the C2 position has been shown to enhance binding affinity to the dopamine transporter (DAT) .

Chemical Reactions Analysis

Phenylmethanamines can undergo a variety of chemical reactions, depending on their functional groups. The fluoro and methoxy substituents on (2-Fluoro-5-methoxyphenyl)methanamine suggest that it could participate in reactions typical for aromatic compounds, such as nucleophilic aromatic substitution or electrophilic substitution reactions. The amine group also opens up possibilities for reactions such as acylation or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Fluoro-5-methoxyphenyl)methanamine would be influenced by its molecular structure. The presence of a methoxy group could increase the compound's lipophilicity, potentially enhancing its membrane permeability, as seen in related compounds . The fluoro group could affect the acidity of the adjacent hydrogen atoms, altering the compound's reactivity. The amine group would be expected to contribute basic properties to the compound, influencing its solubility and hydrogen bonding potential.

Wissenschaftliche Forschungsanwendungen

Serotonergic Activity and Potential Antidepressant Applications

- Novel derivatives of (2-Fluoro-5-methoxyphenyl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists, showing promise in antidepressant applications. These compounds exhibit high 5-HT1A receptor affinity and selectivity, and one such derivative, NLX-204, has demonstrated potent antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Potential Dual Serotonin/Noradrenaline Reuptake Inhibition

- A related series, 1-(2-phenoxyphenyl)methanamines, exhibits selective dual serotonin and noradrenaline reuptake pharmacology, suggesting potential applications in neuropsychiatric disorders (Whitlock, Blagg, & Fish, 2008).

Imaging of Serotonin Receptors in Alzheimer's Disease

- Compounds related to (2-Fluoro-5-methoxyphenyl)methanamine have been used in PET imaging to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding of the disease's neurochemical alterations (Kepe et al., 2006).

Antagonists for Studying Serotonergic Neurotransmission

- Derivatives like [18F]p-MPPF, closely related to (2-Fluoro-5-methoxyphenyl)methanamine, serve as antagonists for studying 5-HT1A receptors and serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

Synthesis and Antimicrobial Activity

- Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, structurally related to (2-Fluoro-5-methoxyphenyl)methanamine, have shown promising antimicrobial activity, indicating potential applications in combating microbial infections (Puthran et al., 2019).

Fluorescence Quenching Studies in Boronic Acid Derivatives

- Studies on fluorescence quenching in boronic acid derivatives, including compounds structurally related to (2-Fluoro-5-methoxyphenyl)methanamine, have contributed to the understanding of fluorescence mechanisms, with implications for analytical chemistry and bioimaging applications (Geethanjali et al., 2015).

Safety And Hazards

“(2-Fluoro-5-methoxyphenyl)methanamine” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFHKFIYBFCXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641070 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxybenzylamine | |

CAS RN |

93071-83-1 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)